![molecular formula C17H16N2O6S2 B1226309 [2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
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Overview
Description
Acetic acid [2-ethoxy-6-nitro-4-[[5-oxo-2-(prop-2-enylthio)-4-thiazolylidene]methyl]phenyl] ester is a C-nitro compound and an aromatic ether.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound reacts with acetophenone to form ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate. This product is further reacted with various reagents to synthesize derivatives with potential antimicrobial activities. The synthesized products exhibit in vitro antimicrobial activity against bacterial isolates like Escherichia coli, Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Antibacterial Activity
Novel derivatives of the compound have been synthesized and evaluated for their antibacterial activity against microbes like E.coli, Saureus, and Salmonella typhi. The structures of these compounds were established based on elemental analysis and spectral data (Desai et al., 2001).
Potential in Synthesizing Fused Derivatives
The compound was used in synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. This synthesis involved treatment with various halo ketones or halo esters, demonstrating its versatility in creating complex fused derivatives (Abdelhamid & Afifi, 2010).
Aldose Reductase Inhibitory Potential
A series of iminothiazolidin-4-one acetate derivatives of the compound were synthesized and evaluated as inhibitors of aldehyde and aldose reductase. These derivatives have potential as novel drugs for treating diabetic complications, indicating the compound's significance in medicinal chemistry (Ali et al., 2012).
Analgesic and Anti-Inflammatory Activities
Derivatives of the compound have been prepared and evaluated for their analgesic and anti-inflammatory effects. One derivative, in particular, showed a favorable therapeutic ratio between activity and toxicity, highlighting the compound's potential in developing new therapeutic agents (Maeda et al., 1983).
Crystal Structure Analysis
The crystal structure of a derivative was obtained, providing insights into the conformational aspects of these molecules. This information is crucial for understanding the compound's interactions in biological systems (Li et al., 2015).
properties
Product Name |
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
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Molecular Formula |
C17H16N2O6S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H16N2O6S2/c1-4-6-26-17-18-12(16(21)27-17)7-11-8-13(19(22)23)15(25-10(3)20)14(9-11)24-5-2/h4,7-9H,1,5-6H2,2-3H3/b12-7+ |
InChI Key |
VGKDCUBFONAPQD-KPKJPENVSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])/C=C/2\C(=O)SC(=N2)SCC=C |
SMILES |
CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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